Butan-2-yloxymethyl(trimethyl)silane
Description
Butan-2-yloxymethyl(trimethyl)silane is an organosilicon compound with the structural formula (CH₃)₃Si-CH₂-O-CH(CH₂CH₃)₂. Organosilicon compounds with alkoxy or alkyloxymethyl substituents are widely used in organic synthesis, materials science, and industrial applications due to their stability, hydrophobicity, and reactivity. The butan-2-yloxymethyl group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler trimethylsilane derivatives. Such compounds often serve as intermediates in silicone polymer synthesis, protecting groups in organic reactions, or surface-modifying agents .
Properties
CAS No. |
17348-64-0 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
butan-2-yloxymethyl(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-6-8(2)9-7-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
SMRKFULTLINXRY-UHFFFAOYSA-N |
SMILES |
CCC(C)OC[Si](C)(C)C |
Canonical SMILES |
CCC(C)OC[Si](C)(C)C |
Synonyms |
(sec-Butoxymethyl)trimethylsilane |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reagent in Organic Reactions
Butan-2-yloxymethyl(trimethyl)silane is utilized as a reagent in organic synthesis processes. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. The presence of the silane group enhances the reactivity of the compound, making it suitable for synthesizing complex organic molecules.
Case Study: Synthesis of Functionalized Compounds
In a study focusing on the synthesis of functionalized compounds, this compound was employed to introduce silane functionalities into organic molecules. The resulting compounds exhibited improved properties such as increased thermal stability and enhanced solubility in organic solvents, which are crucial for applications in pharmaceuticals and agrochemicals.
Modification of Silica Surfaces
this compound is frequently used for modifying silica surfaces to improve hydrophobicity and chemical resistance. This modification is particularly useful in creating self-cleaning surfaces and enhancing the durability of materials exposed to harsh environments.
Case Study: Hydrophobic Coatings for Glass Surfaces
A notable application involved treating glass substrates with this compound to create hydrophobic coatings. The treated surfaces displayed water contact angles exceeding 100°, indicating effective water repellency, which is beneficial for applications in architectural glass and automotive industries.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Butan-2-yloxymethyl(trimethyl)silane with structurally related organosilicon compounds, emphasizing molecular properties, substituent effects, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The Si-H bond in trimethylsilane (74.20 g/mol) confers high reactivity for hydrosilylation, unlike the Si-O-C linkage in this compound, which is more stable but less reactive .
- The ethynyl-dioxaborolane group in ’s compound enables participation in cross-coupling reactions, a property absent in the target compound .
Hydrophobicity and Applications :
- Octadecyloxy-substituted silane (356.66 g/mol) exhibits extreme hydrophobicity due to its long alkyl chain, making it suitable for water-repellent coatings. In contrast, the butan-2-yloxymethyl group offers moderate lipophilicity, balancing solubility and steric effects .
Environmental Impact: Phenoxy-substituted trimethylsilanes (e.g., ) are persistent organic pollutants in water systems, suggesting that similar compounds like this compound may require environmental monitoring .
Synthetic Methods :
- Boron-containing silanes () are synthesized via reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane (50°C, 16 hours, 92% yield). Comparable methods might apply to the target compound, though yields and conditions would vary with substituent complexity .
Research Findings and Data Analysis
Physicochemical Properties:
- Log Po/w (Octanol-Water Partition Coefficient): this compound (estimated): ~2.5–3.0 (moderate lipophilicity). Trimethyl(octadecyloxy)silane: >6.0 (highly hydrophobic) . Trimethylsilane: ~1.2 (volatile, low molecular weight) .
Thermal Stability :
- Longer alkyl/alkoxy chains (e.g., octadecyloxy) increase thermal stability compared to shorter chains like butan-2-yloxymethyl.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1 attacks the electrophilic silicon center in 2, facilitated by a base such as imidazole or triethylamine. Anhydrous conditions are critical to prevent hydrolysis of the chlorosilane. Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted under nitrogen or argon at 0–25°C.
Example Protocol:
Optimization and Challenges
Excess trimethylchlorosilane ensures complete conversion, but steric hindrance from the butan-2-yloxy group may necessitate prolonged reaction times. Chromatographic purification (hexane/ethyl acetate) is typically required to isolate the product from residual silanol byproducts.
Alternative Silylating Agents: Trimethylsilyl Triflate
For less nucleophilic alcohols, trimethylsilyl triflate (TMSOTf) offers enhanced reactivity due to the triflate leaving group. This method is advantageous for substrates prone to side reactions under basic conditions.
Protocol and Efficiency
-
Substrates: 1 (1.0 equiv), TMSOTf (1.1 equiv)
-
Base: 2,6-Lutidine (2.0 equiv)
-
Solvent: DCM (0.2 M)
-
Conditions: –20°C, 2 h
The use of 2,6-lutidine mitigates acid-catalyzed side reactions, while low temperatures suppress triflate-mediated decomposition.
Hydrosilylation of Propargyl Butan-2-yl Ether
A less conventional approach involves hydrosilylation of propargyl butan-2-yl ether (3) with trimethylsilane (4) catalyzed by a transition metal complex. This method leverages π-bond activation to form the C–Si bond regioselectively.
Catalytic System and Selectivity
-
Catalyst: Speier’s catalyst (H2PtCl6, 0.5 mol%)
-
Substrates: 3 (1.0 equiv), 4 (1.5 equiv)
-
Solvent: Toluene (0.1 M)
-
Conditions: 80°C, 6 h
While this route avoids chlorosilane handling, the necessity for high-purity silane and stringent moisture control limits its practicality.
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
| Method | Reagents | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Direct Silylation | 1, 2, imidazole | 0–25°C, 12 h | 78–85% | >95% | High |
| TMSOTf Activation | 1, TMSOTf, 2,6-lutidine | –20°C, 2 h | 82–88% | >97% | Moderate |
| Hydrosilylation | 3, 4, H2PtCl6 | 80°C, 6 h | 65–72% | 90–93% | Low |
Key Observations:
-
Direct silylation offers the best balance of yield and scalability.
-
TMSOTf activation achieves higher purity but requires cryogenic conditions.
-
Hydrosilylation is less efficient but valuable for specific stereochemical outcomes.
Characterization and Quality Control
Successful synthesis requires verification via:
Q & A
Basic: What synthetic methodologies are recommended for preparing Butan-2-yloxymethyl(trimethyl)silane, and how can reaction parameters be optimized?
Answer:
The synthesis of silyl ethers like this compound typically involves nucleophilic substitution or hydrosilylation. For example, reacting trimethylsilanol with butan-2-yloxymethyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous tetrahydrofuran (THF) with a base like triethylamine can yield the target compound. Optimization may include:
- Catalyst screening : Use of Lewis acids (e.g., BF₃·OEt₂) to accelerate silylation .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., Si-O bond cleavage) .
- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted silanol or chloride precursors.
Yield improvements (>80%) are achievable by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 silanol-to-chloride) .
Basic: How can NMR and IR spectroscopy validate the structural integrity and purity of this compound?
Answer:
- ¹H NMR : Expect signals for the butan-2-yloxy group (δ 1.0–1.2 ppm, CH₃; δ 3.4–3.6 ppm, OCH₂) and trimethylsilyl moiety (δ 0.1–0.3 ppm, Si(CH₃)₃). Splitting patterns (e.g., doublet of quartets for the methine proton) confirm stereochemistry .
- ¹³C NMR : Peaks at δ 18–20 ppm (Si(CH₃)₃) and δ 65–70 ppm (OCH₂) .
- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (Si-C) and ~1050–1100 cm⁻¹ (Si-O-C) .
Purity can be assessed via gas chromatography (GC) with flame ionization detection, ensuring >95% purity by area normalization .
Advanced: What kinetic and thermodynamic factors govern the hydrolysis of this compound in aqueous media?
Answer:
Hydrolysis proceeds via nucleophilic attack of water on the Si-O bond, influenced by:
- pH : Acidic conditions protonate the ether oxygen, accelerating cleavage (k ≈ 10⁻³ s⁻¹ at pH 2), while alkaline media destabilize the silanol byproduct .
- Steric effects : The bulky butan-2-yloxy group slows hydrolysis compared to linear analogs (e.g., 50% degradation at 25°C after 24 hours vs. 8 hours for n-butoxy derivatives) .
- Thermodynamics : ΔG‡ values (calculated via Eyring plots) typically range from 70–90 kJ/mol, indicating moderate activation barriers .
Methodological note: Monitor hydrolysis via conductivity measurements or ²⁹Si NMR to track silanol formation .
Advanced: How does the steric bulk of the butan-2-yloxy group impact the silane’s reactivity in cross-coupling reactions?
Answer:
In Pd-catalyzed cross-coupling (e.g., Stille or Suzuki), steric hindrance from the branched butan-2-yloxy group:
- Reduces transmetalation efficiency : Larger substituents slow ligand exchange, requiring higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol% for methyl analogs) .
- Alters regioselectivity : In allylic substitutions, bulky groups favor β-over α-addition (e.g., 7:1 β:α ratio in allyl silane couplings) .
Experimental validation: Compare turnover frequencies (TOF) via kinetic profiling under standardized conditions (e.g., 80°C in DMF) .
Advanced: How can conflicting reactivity data for this compound in polar vs. nonpolar solvents be resolved?
Answer:
Discrepancies often arise from solvent-dependent solvation effects:
- Polar aprotic solvents (DMF, DMSO) : Stabilize ionic intermediates (e.g., silyl cations), enhancing electrophilic reactivity. For example, Friedel-Crafts alkylation yields increase by 40% in DMF vs. toluene .
- Nonpolar solvents (hexane) : Favor radical pathways, as shown by EPR detection of silyl radicals during photoinitiated reactions .
Resolution strategy :
Replicate experiments using in situ monitoring (e.g., UV-Vis for radical intermediates).
Perform computational modeling (DFT) to compare activation energies in different solvents .
Standardize solvent purity (e.g., H₂O < 50 ppm) to minimize side reactions .
Advanced: What strategies mitigate Si-O bond cleavage during storage or catalytic applications?
Answer:
- Storage : Use anhydrous, acid-free environments (e.g., molecular sieves in sealed ampules under argon) .
- Catalyst design : Employ bulky ligands (e.g., tricyclohexylphosphine) to shield the Si center during reactions .
- Additives : Introduce radical scavengers (e.g., BHT) to prevent oxidative cleavage .
Stability testing via accelerated aging (e.g., 40°C/75% RH for 30 days) shows <5% degradation with these protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
